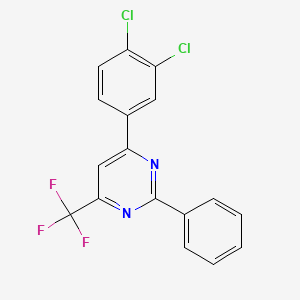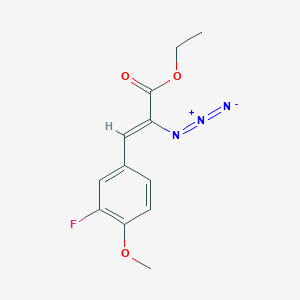
8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride is a synthetic organic compound belonging to the flavone class. Flavones are a group of naturally occurring compounds known for their diverse biological activities. This particular compound is characterized by the presence of a dimethylaminomethyl group at the 8th position, an ethyl group at the 3rd position, and a methoxy group at the 7th position on the flavone backbone. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Flavone Core: The flavone core can be synthesized through the cyclization of appropriate chalcones or via the Baker-Venkataraman rearrangement.
Introduction of the Dimethylaminomethyl Group: This step involves the alkylation of the flavone core using dimethylamine and formaldehyde under basic conditions.
Ethylation and Methoxylation:
Formation of the Hydrochloride Salt: The final step involves the treatment of the synthesized compound with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.
Purification: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms, such as dihydroflavones.
Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethyl group, where nucleophiles replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, thiols, and amines under basic or neutral conditions.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Dihydroflavones, reduced amines.
Substitution: Substituted flavones with various functional groups replacing the dimethylamino group.
Wissenschaftliche Forschungsanwendungen
8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer, neurodegenerative disorders, and cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
Wirkmechanismus
The mechanism of action of 8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation. For example, it could inhibit the activity of certain kinases or transcription factors, leading to altered gene expression and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Hydroxyflavone: Lacks the dimethylaminomethyl and ethyl groups but shares the flavone core.
8-Methoxyflavone: Similar structure but without the dimethylaminomethyl and ethyl groups.
3-Ethylflavone: Contains the ethyl group but lacks the dimethylaminomethyl and methoxy groups.
Uniqueness
8-(Dimethylaminomethyl)-3-ethyl-7-methoxyflavone hydrochloride is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylaminomethyl group enhances its solubility and reactivity, while the ethyl and methoxy groups contribute to its stability and biological activity.
Eigenschaften
CAS-Nummer |
38173-36-3 |
|---|---|
Molekularformel |
C21H24ClNO3 |
Molekulargewicht |
373.9 g/mol |
IUPAC-Name |
(3-ethyl-7-methoxy-4-oxo-2-phenylchromen-8-yl)methyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H23NO3.ClH/c1-5-15-19(23)16-11-12-18(24-4)17(13-22(2)3)21(16)25-20(15)14-9-7-6-8-10-14;/h6-12H,5,13H2,1-4H3;1H |
InChI-Schlüssel |
DCVKEEPCXGPIJX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(OC2=C(C1=O)C=CC(=C2C[NH+](C)C)OC)C3=CC=CC=C3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


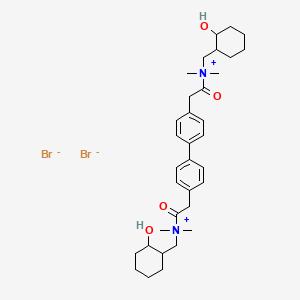
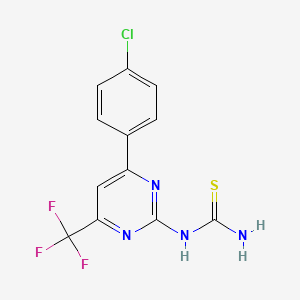
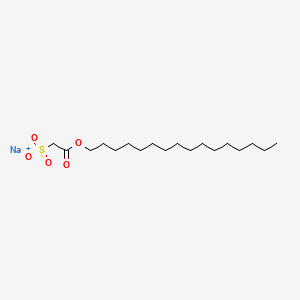

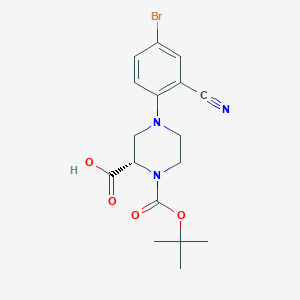

![{[(3S)-4-(Benzyloxy)-2,3-dimethylbutan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B13729502.png)

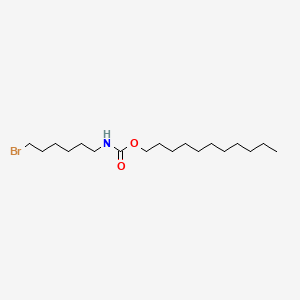
![ethyl 2-methyl-5-[(E)-3-oxobut-1-enyl]furan-3-carboxylate](/img/structure/B13729524.png)

